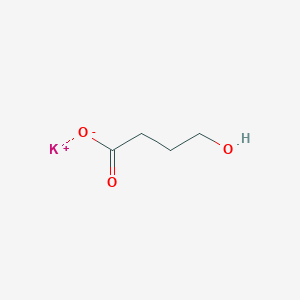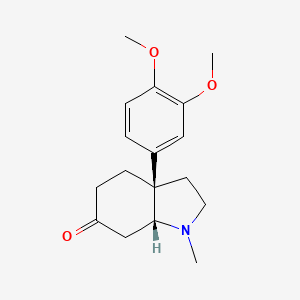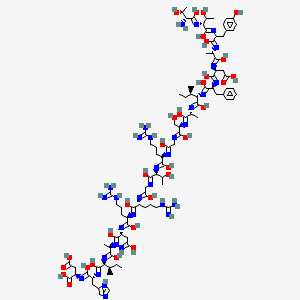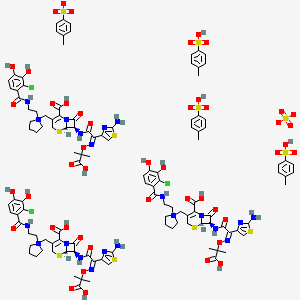
Potassium oxybate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium oxybate is a salt form of gamma-hydroxybutyric acid, a naturally occurring compound in the human body. It is primarily used in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden muscle weakness). This compound is known for its central nervous system depressant effects, which help regulate sleep patterns and reduce symptoms of narcolepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium oxybate can be synthesized through the neutralization of gamma-hydroxybutyric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where gamma-hydroxybutyric acid is dissolved and then reacted with an equimolar amount of potassium hydroxide. The resulting solution is then evaporated to yield this compound as a crystalline solid .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of high-quality reagents and advanced purification techniques to remove any impurities. The final product is then subjected to rigorous quality control tests to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Potassium oxybate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gamma-butyrolactone, a cyclic ester.
Reduction: It can be reduced to form gamma-hydroxybutyric acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Gamma-butyrolactone.
Reduction: Gamma-hydroxybutyric acid.
Substitution: Various substituted gamma-hydroxybutyrates depending on the nucleophile used.
Scientific Research Applications
Potassium oxybate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and its role in sleep regulation.
Medicine: Primarily used in the treatment of narcolepsy and related sleep disorders. It is also being investigated for its potential use in treating other conditions such as fibromyalgia and alcohol dependence.
Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial applications
Mechanism of Action
Potassium oxybate exerts its effects through its active compound, gamma-hydroxybutyric acid. Gamma-hydroxybutyric acid acts on the central nervous system by binding to gamma-hydroxybutyric acid receptors and gamma-aminobutyric acid receptors. This binding leads to an increase in inhibitory neurotransmission, which helps regulate sleep patterns and reduce symptoms of narcolepsy. The exact mechanism of action is not fully understood, but it is believed to involve multiple pathways and molecular targets .
Comparison with Similar Compounds
Sodium oxybate: Another salt form of gamma-hydroxybutyric acid, used for similar medical purposes but with a higher sodium content.
Calcium oxybate: A less common form with similar effects.
Magnesium oxybate: Another variant with similar pharmacological properties
Uniqueness: Potassium oxybate is unique due to its lower sodium content compared to sodium oxybate, making it a preferable option for patients who need to limit their sodium intake. Additionally, this compound has a similar efficacy and safety profile to other oxybate salts but offers an alternative for patients with specific dietary restrictions .
Properties
CAS No. |
57769-01-4 |
|---|---|
Molecular Formula |
C4H7KO3 |
Molecular Weight |
142.19 g/mol |
IUPAC Name |
potassium;4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.K/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |
InChI Key |
TXSIWDVUJVMMKM-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])CO.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)






![(3S,6S,9S,12R)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone](/img/structure/B10822134.png)



![Somapacitan [WHO-DD]](/img/structure/B10822166.png)

